tert-butyl 4-(3-amino-3-methylbutyl)piperidine-1-carboxylate
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Overview
Description
tert-butyl 4-(3-amino-3-methylbutyl)piperidine-1-carboxylate: is a chemical compound with the molecular formula C15H30N2O2 and a molecular weight of 270.41 g/mol . This compound is characterized by the presence of a piperidine ring substituted with a tert-butyl ester group and an amino group on a methylbutyl side chain .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 4-(3-amino-3-methylbutyl)piperidine-1-carboxylate typically involves the reaction of piperidine derivatives with tert-butyl chloroformate and appropriate amine precursors . The reaction conditions often include the use of organic solvents such as dichloromethane or tetrahydrofuran, and bases like triethylamine to facilitate the reaction .
Industrial Production Methods: Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure consistent quality and yield . The use of high-purity reagents and stringent quality control measures are essential to produce the compound on an industrial scale .
Chemical Reactions Analysis
Types of Reactions:
Substitution: It can participate in nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are frequently used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products:
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of substituted piperidine derivatives.
Scientific Research Applications
Chemistry: tert-butyl 4-(3-amino-3-methylbutyl)piperidine-1-carboxylate is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals .
Biology: In biological research, this compound is used to study the effects of piperidine derivatives on biological systems, including their interactions with enzymes and receptors .
Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of drugs targeting neurological disorders and other medical conditions .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and as a building block for more complex molecules .
Mechanism of Action
The mechanism of action of tert-butyl 4-(3-amino-3-methylbutyl)piperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of their activity . The compound may act as an agonist or antagonist, depending on the target and the context of its use . The pathways involved in its action include signal transduction pathways and metabolic pathways that are influenced by the presence of the piperidine ring and the amino group .
Comparison with Similar Compounds
- tert-butyl 4-(4-(aminomethyl)phenyl)piperidine-1-carboxylate
- tert-butyl (E)-4-(3-(dimethylamino)acryloyl)piperidine-1-carboxylate
- tert-butyl 4-(4-bromophenyl)piperazine-1-carboxylate
Uniqueness: tert-butyl 4-(3-amino-3-methylbutyl)piperidine-1-carboxylate is unique due to its specific substitution pattern on the piperidine ring, which imparts distinct chemical and biological properties . The presence of the tert-butyl ester group and the amino group on the methylbutyl side chain differentiates it from other similar compounds, making it valuable for specific applications in research and industry .
Properties
CAS No. |
1782270-48-7 |
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Molecular Formula |
C15H30N2O2 |
Molecular Weight |
270.4 |
Purity |
95 |
Origin of Product |
United States |
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